molecular formula C10H12BrNOS B7516550 2-(2-bromophenyl)sulfanyl-N-methylpropanamide

2-(2-bromophenyl)sulfanyl-N-methylpropanamide

Cat. No. B7516550
M. Wt: 274.18 g/mol
InChI Key: ZKCMDEZXKAOCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenyl)sulfanyl-N-methylpropanamide, also known as BPSM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPSM is a sulfhydryl-containing compound that has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

2-(2-bromophenyl)sulfanyl-N-methylpropanamide is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to exhibit interesting biochemical and physiological effects in various in vitro and in vivo studies. For example, 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromophenyl)sulfanyl-N-methylpropanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 2-(2-bromophenyl)sulfanyl-N-methylpropanamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(2-bromophenyl)sulfanyl-N-methylpropanamide. One area of interest is in the development of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is in the study of the mechanism of action of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential use of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide as a corrosion inhibitor in the oil and gas industry.

Synthesis Methods

The synthesis of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide involves the reaction of 2-bromobenzenethiol with N-methylpropanamide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-bromophenyl)sulfanyl-N-methylpropanamide as a white crystalline solid.

Scientific Research Applications

2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has been found to exhibit promising anti-inflammatory and anti-cancer properties. 2-(2-bromophenyl)sulfanyl-N-methylpropanamide has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

2-(2-bromophenyl)sulfanyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCMDEZXKAOCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)SC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)sulfanyl-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.